molecular formula C10H5N5O B13047163 6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile

6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile

Cat. No.: B13047163
M. Wt: 211.18 g/mol
InChI Key: CDWQBGXBUVTOJR-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-B]pyridazine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile is unique due to its specific combination of the oxazole and imidazo[1,2-B]pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug development and other research applications .

Properties

Molecular Formula

C10H5N5O

Molecular Weight

211.18 g/mol

IUPAC Name

6-(1,3-oxazol-5-yl)imidazo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C10H5N5O/c11-3-7-4-13-10-2-1-8(14-15(7)10)9-5-12-6-16-9/h1-2,4-6H

InChI Key

CDWQBGXBUVTOJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2N=C1C3=CN=CO3)C#N

Origin of Product

United States

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